5-Hydroxydiprafenone
Description
5-Hydroxydiprafenone (5-OH-DF) is the primary active metabolite of diprafenone, a Class IC antiarrhythmic agent. Its chemical structure (C₂₃H₃₁NO₄) includes a hydroxyl group at the fifth position of the diprafenone backbone, enhancing its polarity and metabolic stability compared to the parent compound . Preclinical studies highlight its role in prolonging cardiac refractory times and modulating ion channels, particularly potassium conductance in vascular smooth muscle . Analytical methods such as capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) have been optimized for its detection in plasma, underscoring its pharmacokinetic relevance .
Properties
CAS No. |
127848-69-5 |
|---|---|
Molecular Formula |
C23H31NO4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[5-hydroxy-2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H31NO4/c1-4-23(2,3)24-15-19(26)16-28-22-13-11-18(25)14-20(22)21(27)12-10-17-8-6-5-7-9-17/h5-9,11,13-14,19,24-26H,4,10,12,15-16H2,1-3H3 |
InChI Key |
XKLKBMNSXDQEBY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |
Canonical SMILES |
CCC(C)(C)NCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |
Synonyms |
5-hydroxydiprafenone 5-hydroxydiprafenone, (S)-isomer 5-hydroxydiprafenonem, (R)-isomer 5-OH-diprafenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues within the C₂₃H₃₁NO₄ Class
Compounds sharing the molecular formula C₂₃H₃₁NO₄ exhibit structural diversity despite identical mass. Key comparisons include:
| Compound | CAS No. | Source/Class | Functional Groups |
|---|---|---|---|
| 5-Hydroxydiprafenone | 127848-69-5 | Antiarrhythmic metabolite | Hydroxyl group at C5, aryl ketone |
| Calyciphylline A | 596799-30-3 | Alkaloid (plant extract) | Complex polycyclic structure |
| Stachybotrylactam | 163391-76-2 | Sesquiterpene (microbial) | Lactam ring, fused cyclic moieties |
Key Insights :
- Unlike plant-derived Calyciphylline A or microbial Stachybotrylactam, 5-OH-DF is synthetically optimized for cardiovascular activity.
- The hydroxyl group in 5-OH-DF enhances solubility compared to non-hydroxylated diprafenone, influencing bioavailability .
Pharmacological Analogues: Class IC Antiarrhythmics
5-OH-DF shares mechanistic similarities with propafenone and propranolol but differs in selectivity and metabolism:
Key Insights :
- 5-OH-DF lacks the β-adrenoceptor blocking activity seen in propafenone and propranolol, reducing off-target effects .
- Unlike diprafenone, 5-OH-DF’s hydroxyl group prevents rapid hepatic clearance, extending its half-life .
Analytical and Metabolic Comparisons
Enantioseparation and Detection
CE and HPLC methods differentiate 5-OH-DF from analogues:
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